molecular formula C10H13Cl2F2N3 B2936803 {[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride CAS No. 2126162-05-6

{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride

Cat. No.: B2936803
CAS No.: 2126162-05-6
M. Wt: 284.13
InChI Key: XDBITRFORADRHA-UHFFFAOYSA-N
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Description

The compound {[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride is a benzodiazole derivative featuring a difluoromethyl substituent at the 1-position of the heterocyclic ring, a methyl(methyl)amine group at the 2-position, and a dihydrochloride salt form. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

1-[1-(difluoromethyl)benzimidazol-2-yl]-N-methylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3.2ClH/c1-13-6-9-14-7-4-2-3-5-8(7)15(9)10(11)12;;/h2-5,10,13H,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBITRFORADRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2N1C(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride , with CAS number 2126162-05-6 , is a fluorinated derivative of benzodiazole that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Basic Information

PropertyDetails
IUPAC Name {[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride
Molecular Formula C10H11F2N3.2ClH
Molecular Weight 284.14 g/mol
CAS Number 2126162-05-6
Appearance White to off-white powder

Safety Information

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Precautions include avoiding inhalation and contact with skin and eyes.

The biological activity of {[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride is primarily attributed to its interaction with various biological targets, particularly in cancer therapy. Fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics due to the strong C-F bond, which can affect drug metabolism and bioavailability .

Anticancer Potential

Recent studies have highlighted the potential of benzodiazole derivatives in oncology. The structural characteristics of this compound suggest that it may act as a modulator of signaling pathways involved in cell proliferation and apoptosis. For instance, benzodiazoles have been explored for their ability to inhibit key oncogenic proteins such as RAS, which is a common target in cancer treatment .

Case Studies

  • In Vitro Studies : Preliminary investigations into the cytotoxic effects of {[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride on various cancer cell lines have shown promising results. These studies indicate that the compound exhibits dose-dependent inhibition of cell growth in human cancer cell lines, suggesting its potential as an anticancer agent.
  • In Vivo Efficacy : In animal models, compounds similar to this benzodiazole derivative have demonstrated significant antitumor activity. For example, related benzodiazole compounds have been shown to reduce tumor size in xenograft models through mechanisms involving apoptosis induction and cell cycle arrest .

Pharmacological Profile

The fluorinated nature of this compound may also influence its pharmacological profile. Studies on similar fluorinated compounds indicate that they can enhance binding affinity to target proteins while reducing off-target effects due to increased selectivity .

Recent Advances

Research has increasingly focused on the optimization of benzodiazole derivatives for enhanced biological activity. The incorporation of difluoromethyl groups is believed to improve metabolic stability and bioactivity .

Comparative Analysis

A comparative analysis of various benzodiazole derivatives reveals that those with difluoromethyl substitutions typically exhibit superior potency against specific cancer types compared to their non-fluorinated counterparts.

Compound NameActivity TypePotency (IC50)
{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochlorideAntitumorTBD
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneKRAS G12C InhibitorLow nmol/L
Other BenzodiazolesVariousVaried

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations on the Benzodiazole/Benzimidazole Core
  • Chloro vs. Difluoromethyl Groups :
    • 1-(5,6-Dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (CAS 1864058-51-4) features dichloro substituents, which are electron-withdrawing but less metabolically stable than the difluoromethyl group in the target compound. Chloro groups increase lipophilicity but may reduce metabolic resistance compared to fluorine .
    • 1-(5-Methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (CAS 1797943-04-4) includes a methoxy group, an electron-donating substituent that enhances solubility but may decrease binding affinity in hydrophobic pockets .
Side Chain Modifications
  • 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate (PubChem CID 2723957): Lacks the difluoromethyl group but shares the dihydrochloride salt form and aminomethyl side chain. The absence of fluorine reduces metabolic stability, while the shorter side chain may limit steric interactions .
  • [2-(1-Methyl-1H-benzimidazol-2-yl)ethyl]amine Dihydrochloride (CAS 138078-14-5):
    • Features an ethylamine chain instead of a methyl(methyl)amine group. The longer chain increases flexibility but may reduce target specificity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form
Target Compound C₁₀H₁₂Cl₂F₂N₃ 296.12 (calc.) 1-(Difluoromethyl), 2-(methylamine) Dihydrochloride
2-(Aminomethyl)benzimidazole dihydrochloride C₈H₁₁Cl₂N₃ 232.10 None (parent benzimidazole) Dihydrochloride
1-(5,6-Dichloro-1H-benzodiazol-2-yl)ethanamine C₉H₁₁Cl₄N₃ 303.02 5,6-Dichloro Dihydrochloride
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine C₇H₁₂BrCl₂N₃ 305.01 4-Bromo, pyrazole core Dihydrochloride

Key Observations :

  • The target compound’s difluoromethyl group contributes to a higher molecular weight compared to non-fluorinated analogs (e.g., 232.10 vs. 296.12).
  • Dihydrochloride salts are prevalent across analogs, ensuring enhanced water solubility .

Q & A

Q. How can researchers optimize the synthesis yield of {[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride while minimizing byproduct formation?

  • Methodological Answer : To improve yield, use copper(I)-catalyzed 1,3-dipolar cycloaddition reactions for heterocyclic core assembly, ensuring precise stoichiometric control of azide and alkyne precursors . Optimize reaction pH (6.5–7.5) and temperature (25–40°C) to suppress side reactions like hydrolysis of the difluoromethyl group . Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the benzodiazole scaffold before dihydrochloride salt formation .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal methods:
  • HPLC (C18 column, 0.1% TFA in H₂O/ACN) to assess purity (>95%) .
  • ¹H/¹³C NMR (DMSO-d₆) to verify benzodiazole core signals (δ 7.2–8.1 ppm for aromatic protons) and difluoromethyl resonance (δ 5.8–6.2 ppm, J = 52 Hz) .
  • High-resolution mass spectrometry (HRMS) in ESI+ mode for molecular ion confirmation (expected [M+H]⁺: C₁₀H₁₁Cl₂F₂N₃) .

Q. How does the difluoromethyl substituent influence the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : The difluoromethyl group enhances lipophilicity, reducing aqueous solubility (predicted logP ~2.5). Quantify solubility via shake-flask method:
  • In PBS (pH 7.4): <0.1 mg/mL.
  • In DMSO or ethanol: >50 mg/mL.
    Compare with non-fluorinated analogs to isolate polarity effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data across different in vitro models?

  • Methodological Answer : Address variability by standardizing:
  • Cell lines : Use isogenic models (e.g., HEK293 vs. HeLa) to control for genetic background .
  • Assay conditions : Maintain consistent ATP levels (e.g., CellTiter-Glo®) and serum concentration (5–10% FBS) .
  • Orthogonal assays : Pair fluorescence-based readouts (e.g., FLIPR Calcium 6) with electrophysiology to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the benzodiazole core and difluoromethyl group?

  • Methodological Answer :
  • Synthesize analogs with substituent variations :
  • Replace difluoromethyl with trifluoromethyl or methyl groups .
  • Modify the methylamine side chain with ethyl or cyclopropyl groups .
  • Use computational docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs) .
  • Validate via surface plasmon resonance (SPR) to measure kinetic binding parameters (KD, kon/koff) .

Q. What methodologies are appropriate for assessing the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hr) and analyze degradation via LC-MS. Expect <10% degradation due to acid-labile benzodiazole .
  • Plasma stability : Incubate in human plasma (37°C, 4 hr), precipitate proteins with acetonitrile, and quantify parent compound using a stable isotope internal standard .
  • Photostability : Expose to UV light (320–400 nm) and monitor λmax shifts via UV-Vis spectroscopy .

Q. How can researchers evaluate the compound’s interactions with cytochrome P450 (CYP) enzymes to predict metabolic liabilities?

  • Methodological Answer :
  • Fluorescence-based CYP inhibition assays : Use Vivid® CYP450 substrates (e.g., CYP3A4) to measure IC50 values .
  • Liver microsomal incubation : Quantify metabolite formation (e.g., oxidative defluorination) using LC-MS/MS .
  • Time-dependent inhibition (TDI) studies : Pre-incubate with NADPH for 30 min to assess mechanism-based inactivation .

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